A Technical Guide to 6-(Trifluoromethyl)quinoline-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 6-(Trifluoromethyl)quinoline-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 6-(trifluoromethyl)quinoline-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 6-position significantly modulates the compound's physicochemical and biological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.[1][2] This document details its chemical properties, provides a validated synthesis protocol, discusses its characterization, explores its chemical reactivity, and highlights its applications in modern drug discovery.
Nomenclature and Physicochemical Properties
Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinoline-2-carbaldehyde and a Related Analog.
| Property | Value for 6-(Trifluoromethyl)quinoline-2-carbaldehyde | Reference Analog: 6-Fluoroquinoline-2-carboxaldehyde[3][4] |
| Molecular Formula | C₁₁H₆F₃NO | C₁₀H₆FNO |
| Molecular Weight | 225.17 g/mol | 175.16 g/mol |
| Appearance | Expected to be a solid, likely off-white to yellow | Solid |
| Melting Point | Data not available | 113-120 °C |
| Boiling Point | Data not available | 318.0 ± 22.0 °C (Predicted) |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Soluble in organic solvents |
| Storage Temperature | 2-8°C, under inert atmosphere | 2-8°C |
Note: The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the compound's reactivity and biological activity by altering its lipophilicity and metabolic stability.[5]
Synthesis and Purification
The synthesis of 6-(trifluoromethyl)quinoline-2-carbaldehyde can be achieved through a multi-step sequence, starting from commercially available 4-bromo-1-nitro-2-(trifluoromethyl)benzene. The following protocol is a representative method adapted from established quinoline synthesis strategies.[6][7]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinoline-2-carbaldehyde
Step 1: Sonogashira Coupling to Introduce the Acetylene Moiety
-
To a solution of 4-bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as THF or dioxane, add ethynyltrimethylsilane (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq).
-
Add a base, typically a hindered amine like triethylamine or diisopropylethylamine (2.5 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(trimethylsilylethynyl)-1-nitro-2-(trifluoromethyl)benzene.
Step 2: Deprotection of the Acetylene
-
Dissolve the product from Step 1 in a solvent mixture of methanol and dichloromethane.
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to effect the removal of the trimethylsilyl protecting group.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate to obtain 4-ethynyl-1-nitro-2-(trifluoromethyl)benzene.
Step 3: Reductive Cyclization to Form the Quinoline Ring
-
Dissolve the ethynyl-nitro compound from Step 2 in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder (Fe) in the presence of a catalytic amount of acid (e.g., HCl or NH₄Cl), or use catalytic hydrogenation (H₂, Pd/C). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization.
-
Heat the reaction mixture under reflux until the formation of 6-(trifluoromethyl)quinoline is complete.
-
Filter the reaction mixture to remove the solid catalyst/reagents, and concentrate the filtrate.
-
Purify the resulting 6-(trifluoromethyl)quinoline by column chromatography.
Step 4: Oxidation to the Carbaldehyde
-
A common method for the C2-formylation of quinolines is through oxidation of a 2-methylquinoline precursor. If the cyclization in Step 3 yields 2-methyl-6-(trifluoromethyl)quinoline, it can be oxidized using selenium dioxide (SeO₂) in a solvent like dioxane with a controlled amount of water.
-
Heat the mixture under reflux, carefully monitoring the reaction progress to avoid over-oxidation.
-
After completion, cool the reaction, filter to remove selenium byproducts, and perform an aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield the final product, 6-(trifluoromethyl)quinoline-2-carbaldehyde.
Causality in Experimental Choices:
-
Sonogashira Coupling: This is a reliable and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons, making it ideal for introducing the ethynyl group.
-
TMS Protection: The trimethylsilyl group is used to protect the terminal alkyne during the coupling reaction, preventing self-coupling and other side reactions. It is easily removed under mild basic conditions.
-
Reductive Cyclization: The use of iron in acidic media is a classic, cost-effective method for nitro group reduction, which in this case, is followed by a spontaneous cyclization to form the quinoline ring system.
-
SeO₂ Oxidation: Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl groups, such as the one at the 2-position of the quinoline ring, to aldehydes.
Spectroscopic Characterization
The structural confirmation of 6-(trifluoromethyl)quinoline-2-carbaldehyde relies on a combination of spectroscopic techniques. While experimental data for the exact title compound is scarce, the expected spectral features can be reliably predicted based on data from closely related structures, such as trifluoromethylated quinolines.[8]
Table 2: Predicted Spectroscopic Data for 6-(Trifluoromethyl)quinoline-2-carbaldehyde.
| Technique | Expected Data |
| ¹H NMR | The aldehyde proton (-CHO) will appear as a singlet at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the quinoline ring will appear in the range of δ 7.5-8.5 ppm, with coupling patterns characteristic of the quinoline system. |
| ¹³C NMR | The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of δ 190-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the δ 120-150 ppm range. |
| ¹⁹F NMR | A single sharp peak is expected for the -CF₃ group, typically in the range of δ -60 to -70 ppm, with CFCl₃ as a reference.[8] |
| IR Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1700-1720 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₁H₆F₃NO should be observed. |
Note: NMR spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][9]
Chemical Reactivity and Derivatization
The aldehyde functional group at the C2 position of the quinoline ring is a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate in synthetic and medicinal chemistry.
Key Reactions:
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a cornerstone reaction for building molecular diversity in drug discovery.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to extend carbon chains and introduce new functional groups.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations. It can also form Schiff bases (imines) upon reaction with primary amines, which can be further modified or used as ligands.[5]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the corresponding alcohol with reducing agents such as sodium borohydride.
Experimental Workflow: Derivatization for Drug Discovery
The following diagram illustrates a typical workflow for utilizing 6-(trifluoromethyl)quinoline-2-carbaldehyde in a drug discovery program.
Caption: Derivatization workflow of the title compound.
Applications in Drug Discovery and Research
The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs.[2][10] The incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Anticancer Agents: Many quinoline derivatives have been investigated as potent anticancer agents, acting through various mechanisms such as kinase inhibition, DNA intercalation, and disruption of microtubule polymerization. The trifluoromethyl group can enhance the potency and selectivity of these compounds.
-
Antimalarial Drugs: The quinoline scaffold is central to several antimalarial drugs, including chloroquine and mefloquine. Novel trifluoromethylated quinolines are being explored to combat drug-resistant strains of Plasmodium falciparum.[1]
-
Antiviral and Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. The unique electronic properties of the trifluoromethyl group make 6-(trifluoromethyl)quinoline derivatives attractive candidates for the development of new antiviral and antibacterial agents.[10]
The following signaling pathway diagram illustrates a common mechanism of action for quinoline-based kinase inhibitors in cancer therapy.
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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